molecular formula C12H14FNO2 B1531926 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-64-4

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1531926
CAS No.: 2098003-64-4
M. Wt: 223.24 g/mol
InChI Key: VILXRYMLMJLMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent. This compound is structurally characterized by a five-membered pyrrolidine ring substituted at positions 3 and 4 with a benzodioxole group and a fluoromethyl moiety, respectively. The fluoromethyl group enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to the benzodioxole scaffold’s historical relevance in bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluoromethyl group can enhance the compound’s binding affinity and stability . These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structurally related compounds and their key differences:

Compound Name / ID Core Structure Substituents at Key Positions Functional Groups Reference
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine Pyrrolidine 3: Benzodioxole; 4: Fluoromethyl Fluoromethyl, Benzodioxole Target
(±)-(3R,4S)-4-Benzodioxolyl-1-methyl-3-ureidomethyl-pyrrolidine-3-carboxylic acid (14{4,5}, ) Pyrrolidine 3: Ureidomethyl; 4: Benzodioxole Trifluoromethylphenyl urea, Carboxylic acid
ABT-627 (9, ) Pyrrolidine 3: Carboxylic acid; 4: Benzodioxole; 1: Dibutylaminoethyl Carboxylic acid, Benzodioxole, Dibutylamide
D14–D20 () Penta-2,4-dienamide Benzodioxole attached to conjugated dienamide Amide, Substituted phenyl groups
1-Benzodioxolylmethyl-3-(4-fluorophenylpiperazinyl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 1: Benzodioxolylmethyl; 3: Fluorophenylpiperazine Diketone, Piperazine
Diethyl 4-Benzodioxolylpropan-2-yl-DHP (B9, ) 1,4-Dihydropyridine 4: Benzodioxolylpropan-2-yl; 3,5: Ester Diethyl ester

Key Structural Insights:

  • Pyrrolidine vs. Dihydropyridine (B9): The dihydropyridine core in B9 () introduces conjugation and planar geometry, contrasting with the saturated pyrrolidine in the target compound.
  • Fluorinated Substituents : The fluoromethyl group in the target compound offers greater metabolic stability compared to the trifluoromethylphenyl urea in 14{4,5} (), which may increase steric bulk and alter target engagement .
  • Benzodioxole Positioning : In ABT-627 (), the benzodioxole at position 4 is paired with a 4-methoxyphenyl group at position 2, suggesting synergistic aromatic interactions in receptor binding, unlike the simpler fluoromethyl substitution in the target compound .

Analytical Data:

  • FTIR and MS () : Ureido carbonyl stretch at 1675 cm⁻¹ and APCI-MS m/z 466 confirm urea and benzodioxole motifs. The target compound would lack urea-related peaks but show C-F stretches near 1100–1200 cm⁻¹ .
  • NMR Trends () : D14–D20 exhibit δ 6.8–7.5 ppm for benzodioxole protons, similar to the target compound. Fluoromethyl protons would appear as a triplet (J ~ 47 Hz) near δ 4.5–5.0 ppm in ¹H NMR .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluoromethyl group. Its molecular formula is C12H12FNO2C_{12}H_{12}FNO_2 with a molecular weight of approximately 221.23 g/mol. The structure can be represented as follows:

Structure C12H12FNO2\text{Structure }C_{12}H_{12}FNO_2

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one. In particular, the compound 6d demonstrated significant efficacy in preventing seizures in animal models. The effective dose (ED50) was reported at 4.3 mg/kg with a therapeutic index (TD50/ED50) of 37.4, indicating a favorable safety profile compared to reference anticonvulsants .

Table 1: Summary of Anticonvulsant Activity of Compound 6d

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index
6d4.3160.937.4

The anticonvulsant mechanism appears to involve the inhibition of voltage-gated sodium channels, specifically Na v1.1, which plays a critical role in neuronal excitability .

Other Biological Activities

In addition to anticonvulsant effects, research indicates potential antibacterial and antifungal activities associated with related pyrrolidine derivatives. The presence of specific functional groups enhances these biological properties, suggesting that structural modifications can lead to improved pharmacological profiles .

The mechanism through which this compound exerts its effects primarily involves modulation of ion channels and neurotransmitter systems. The inhibition of sodium channels reduces neuronal excitability and may provide an avenue for treating epilepsy and other neurological disorders.

Computational Studies

Computational methods such as molecular docking studies have been employed to predict the binding affinities and interactions of this compound with target proteins involved in seizure activity. These studies support the experimental findings by confirming the inhibitory action on Na v1.1 channels .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. The results indicated that modifications at the pyrrolidine core significantly affected both potency and selectivity for sodium channel inhibition.

Case Study Summary:

  • Objective: Evaluate the anticonvulsant activity of synthesized derivatives.
  • Methods: MES (Maximal Electroshock Seizure) model in mice.
  • Results: Compound 6d showed significant protective effects against seizures with high selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine, and how are stereochemical integrity and purity ensured?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including (i) condensation of benzo[d][1,3]dioxol-5-yl precursors with fluoromethyl-pyrrolidine intermediates under controlled temperatures (e.g., 0–5°C in anhydrous THF) to minimize side reactions. (ii) Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical for isolating enantiomers . (iii) Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, COSY for stereochemical confirmation) .

Q. Which analytical techniques are most effective for characterizing the molecular structure and confirming regioselectivity?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and crystal packing effects .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₃H₁₄FNO₂).
  • 2D NMR (HSQC, NOESY) maps proton-proton proximities and distinguishes regioisomers .
  • FT-IR identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

Q. How can researchers mitigate safety risks during synthesis, given the compound’s fluoromethyl group?

  • Methodological Answer :

  • Use fluorinated reagents in fume hoods with HEPA filters to avoid inhalation.
  • Monitor reaction exotherms via in-situ IR or calorimetry to prevent runaway reactions .
  • Stability studies (e.g., accelerated degradation at 40°C/75% RH) assess hydrolytic sensitivity of the fluoromethyl group .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological activity, and what strategies resolve contradictory bioactivity data?

  • Methodological Answer :

  • Enantiomer-specific assays (e.g., enzyme inhibition with (R)- vs. (S)-isomers) reveal stereochemical dependencies .
  • Molecular docking simulations (e.g., using AutoDock Vina) correlate spatial arrangements with receptor binding. Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents); replicate studies under standardized protocols (e.g., PBS buffer, 37°C) .

Q. What computational methods optimize reaction conditions for scalable synthesis while preserving stereochemical fidelity?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for fluoromethylation steps .
  • Machine learning (e.g., Bayesian optimization) identifies ideal solvent/base pairs (e.g., DCM/triethylamine vs. THF/DBU) to maximize yield and minimize racemization .

Q. How do solvent polarity and base strength impact the fluoromethylation step in pyrrolidine functionalization?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of fluoromethyl intermediates but may promote side reactions.
  • Weak bases (e.g., K₂CO₃) favor SN2 mechanisms, while strong bases (e.g., NaH) risk elimination. A DoE (Design of Experiments) approach optimizes parameters (e.g., 20% DMF, 0°C, 12h) .

Q. What strategies validate the fluoromethyl group’s role in target binding vs. off-target interactions?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs with -CH₂Cl or -CH₂OH groups; compare binding via SPR (Surface Plasmon Resonance).
  • Fluorine NMR (¹⁹F NMR) tracks ligand-receptor interactions in real-time, distinguishing specific vs. nonspecific binding .

Q. How can researchers address batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Quality-by-Design (QbD) frameworks enforce strict control over critical parameters (e.g., reaction time, cooling rate).
  • Principal Component Analysis (PCA) identifies outliers in HPLC purity data, linking variability to specific synthesis steps .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXRYMLMJLMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.